4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one
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Overview
Description
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated precursors with dioxolane derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize readily available raw materials and recyclable solvents. The methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Scientific Research Applications
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Known for its use as a ligand in coordination chemistry.
4,4-Bis(trifluoromethyl)biphenyl: Utilized in materials science and organic synthesis.
Uniqueness
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one stands out due to its unique dioxolane ring structure combined with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H2F6O3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
4,4-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)3(5(9,10)11)1-13-2(12)14-3/h1H2 |
InChI Key |
BZJBWUBYTKRBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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